(R)-1-bromo-3,7-dimethyloctane

CAS No.: 59965-20-7

Cat. No.: VC8282154

Molecular Formula: C10H21B

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59965-20-7 |

|---|---|

| Molecular Formula | C10H21B |

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | (3R)-1-bromo-3,7-dimethyloctane |

| Standard InChI | InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | VGSUDZKDSKCYJP-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](CCCC(C)C)CCBr |

| SMILES | CC(C)CCCC(C)CCBr |

| Canonical SMILES | CC(C)CCCC(C)CCBr |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

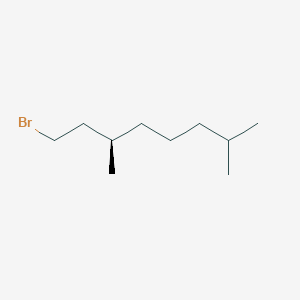

(R)-1-Bromo-3,7-dimethyloctane possesses the molecular formula C₁₀H₂₁Br and a molecular weight of 221.18 g/mol . Its IUPAC name, (3R)-1-bromo-3,7-dimethyloctane, reflects the R-configuration at the third carbon, which confers chirality to the molecule . The structural arrangement consists of a brominated terminal methyl group, a branched methyl group at the third carbon, and additional methyl branching at the seventh position (Fig. 1).

Table 1: Key Identifiers of (R)-1-Bromo-3,7-dimethyloctane

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 59965-20-7 (R-enantiomer) | |

| 3383-83-3 (racemic mixture) | ||

| SMILES Notation | CC@HCCBr | |

| InChIKey | VGSUDZKDSKCYJP-SNVBAGLBSA-N | |

| Boiling Point | 217°C (racemic mixture) |

Stereochemical Considerations

The R-enantiomer is distinguished by its specific spatial arrangement, which influences its reactivity and interaction with chiral environments. The (R)-configuration is critical in asymmetric synthesis, where it directs the stereochemical outcome of subsequent reactions .

Synthesis and Purification

Enantioselective Synthesis from (R)-Citronellol

A robust synthesis route involves the bromination of (R)-3,7-dimethyloctan-1-ol (9), derived from (R)-citronellol. The process employs triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in dichloromethane at 0°C :

The reaction proceeds via an SN2 mechanism, preserving the stereochemical integrity of the starting alcohol. Purification by silica gel chromatography yields the product in high enantiomeric excess (≥93%) .

Alternative Alkylation Strategies

In materials science, (R)-1-bromo-3,7-dimethyloctane has been utilized to synthesize chiroptically active benzo[1,2-b:4,5-b']dithiophene derivatives. For example, refluxing the bromide with benzo[1,2-b:4,5-b']dithiophene-4,8-diol in acetonitrile with K₂CO₃ produces ether-linked derivatives with inverted chiroptical responses .

Physicochemical Properties

Thermal Behavior

The racemic mixture exhibits a boiling point of 217°C , though the enantiopure form may show slight deviations due to differences in intermolecular interactions.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

13C NMR (100 MHz, CDCl₃):

Mass Spectrometry

The NIST mass spectrum (electron ionization) of the racemic compound shows a molecular ion peak at m/z 221.178 (C₁₀H₂₁Br⁺), with fragmentation patterns consistent with alkyl bromide decomposition .

Applications in Research

Asymmetric Synthesis

The R-enantiomer serves as a chiral building block in pheromone synthesis. For instance, it is a precursor to (2E,5RS,7R,11S)-phytal, a pheromone component of the Moroccan locust (Dociostaurus maroccanus) .

Materials Science

In thin-film optoelectronics, ether derivatives of (R)-1-bromo-3,7-dimethyloctane exhibit chiroptical inversion upon sample flipping, a property leveraged in circularly polarized light-emitting devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume